

Technical Guide: Discovery and Analysis of Ethyl Formate in Sagittarius B2(N)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylene formate*

Cat. No.: *B146916*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the first detection of ethyl formate (C_2H_5OCHO) in the Sagittarius B2(N) hot molecular core. It details the observational methodologies, presents key quantitative data, and illustrates the proposed chemical formation pathways. The discovery of this complex ester in the interstellar medium has significant implications for our understanding of prebiotic chemistry in star-forming regions.

Introduction

The giant molecular cloud Sagittarius B2 (Sgr B2), located near the Galactic Center, is a prolific source for the discovery of complex organic molecules (COMs).^{[1][2]} These molecules are of significant interest as they represent steps toward the chemical complexity required for life. In 2009, a team of researchers reported the first successful interstellar detection of ethyl formate (C_2H_5OCHO) in the Sgr B2(N) region, a hot core within the cloud.^{[1][3]} This discovery, along with the simultaneous detection of n-propyl cyanide, pushed the boundaries of known interstellar chemistry, suggesting that even more complex organic species may be present in such environments.^{[1][3]} Ethyl formate, an ester, is notable for being a precursor to amino acids and is responsible for the characteristic flavor of raspberries.^{[2][4]}

Quantitative Data Summary

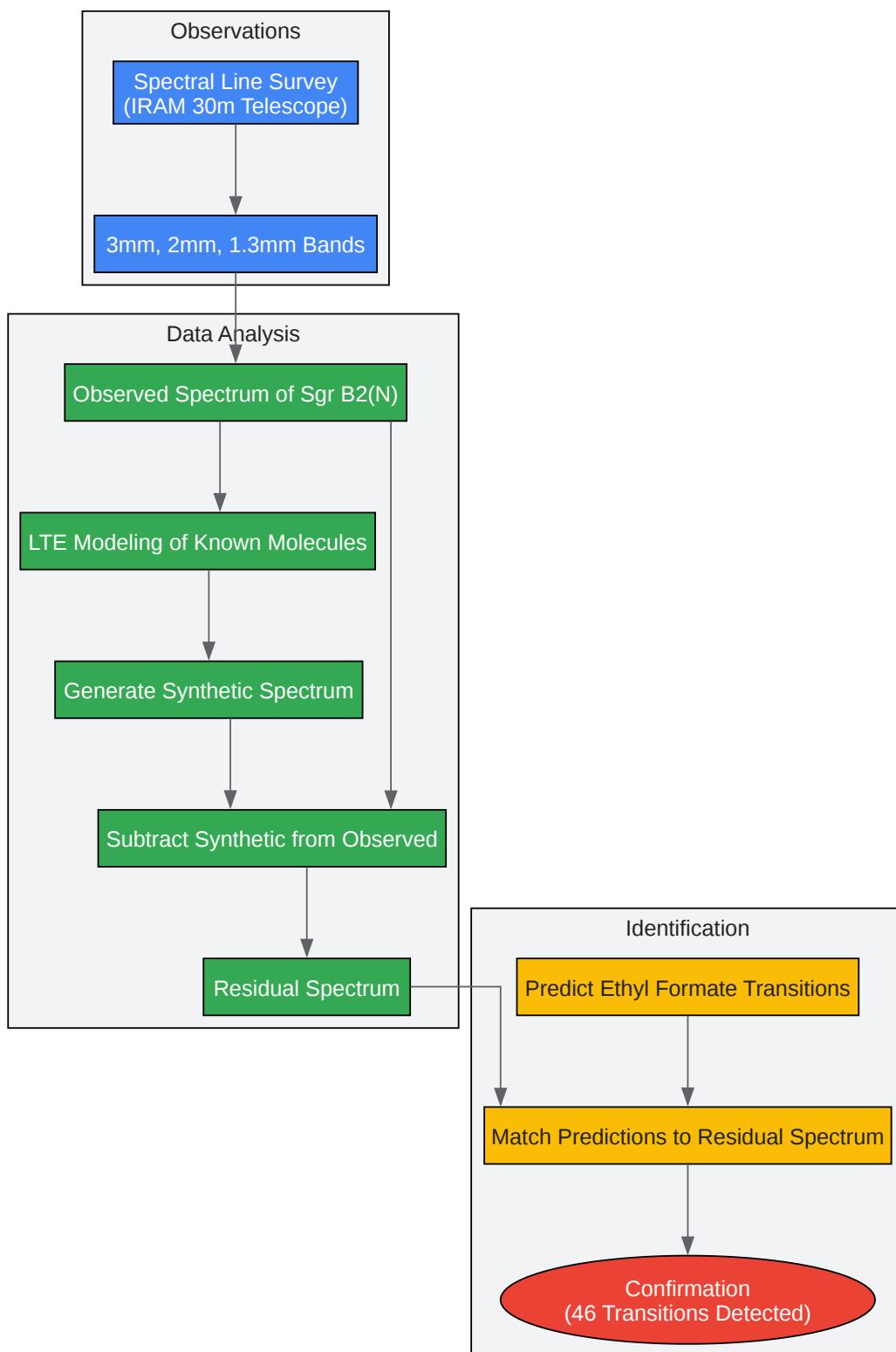
The detection and analysis of ethyl formate in Sagittarius B2(N) yielded several key physical and chemical parameters. These findings were derived from modeling the observed spectral

lines under the assumption of Local Thermodynamical Equilibrium (LTE).[\[3\]](#)[\[5\]](#) The data is summarized in the table below for clarity and comparison.

Parameter	Value	Source
Molecule	Ethyl Formate (C ₂ H ₅ OCHO)	Sgr B2(N)
Column Density	5.4 x 10 ¹⁶ cm ⁻²	[3] [5]
Excitation Temperature	100 K	[3] [5]
Linewidth (FWHM)	7 km s ⁻¹	[3] [5]
Abundance relative to H ₂	3.6 x 10 ⁻⁹	[5]
Assumed Source Size	3"	[3] [5]
Column Density Ratio	0.8 / 15 / 1 (t-HCOOH / CH ₃ OCHO / C ₂ H ₅ OCHO)	[3] [5]

Experimental Protocols

The detection of ethyl formate was the result of a comprehensive spectral line survey targeting the hot cores Sgr B2(N) and Sgr B2(M).[\[1\]](#)[\[3\]](#)[\[5\]](#)


3.1. Observational Setup

- **Telescope:** The observations were conducted using the IRAM 30 m telescope located at Pico Veleta, Spain.[\[1\]](#)[\[3\]](#)[\[5\]](#)
- **Spectral Survey:** A complete line survey was performed in the 3 mm atmospheric window.[\[1\]](#)[\[3\]](#)[\[5\]](#) This was supplemented by partial surveys in the 2 mm and 1.3 mm windows to cover a broad range of molecular transitions.[\[1\]](#)[\[3\]](#)[\[5\]](#)
- **Target:** The survey focused on the Sgr B2(N) hot core, a region known for its rich and complex chemistry.[\[2\]](#)[\[3\]](#)

3.2. Data Analysis and Molecule Identification

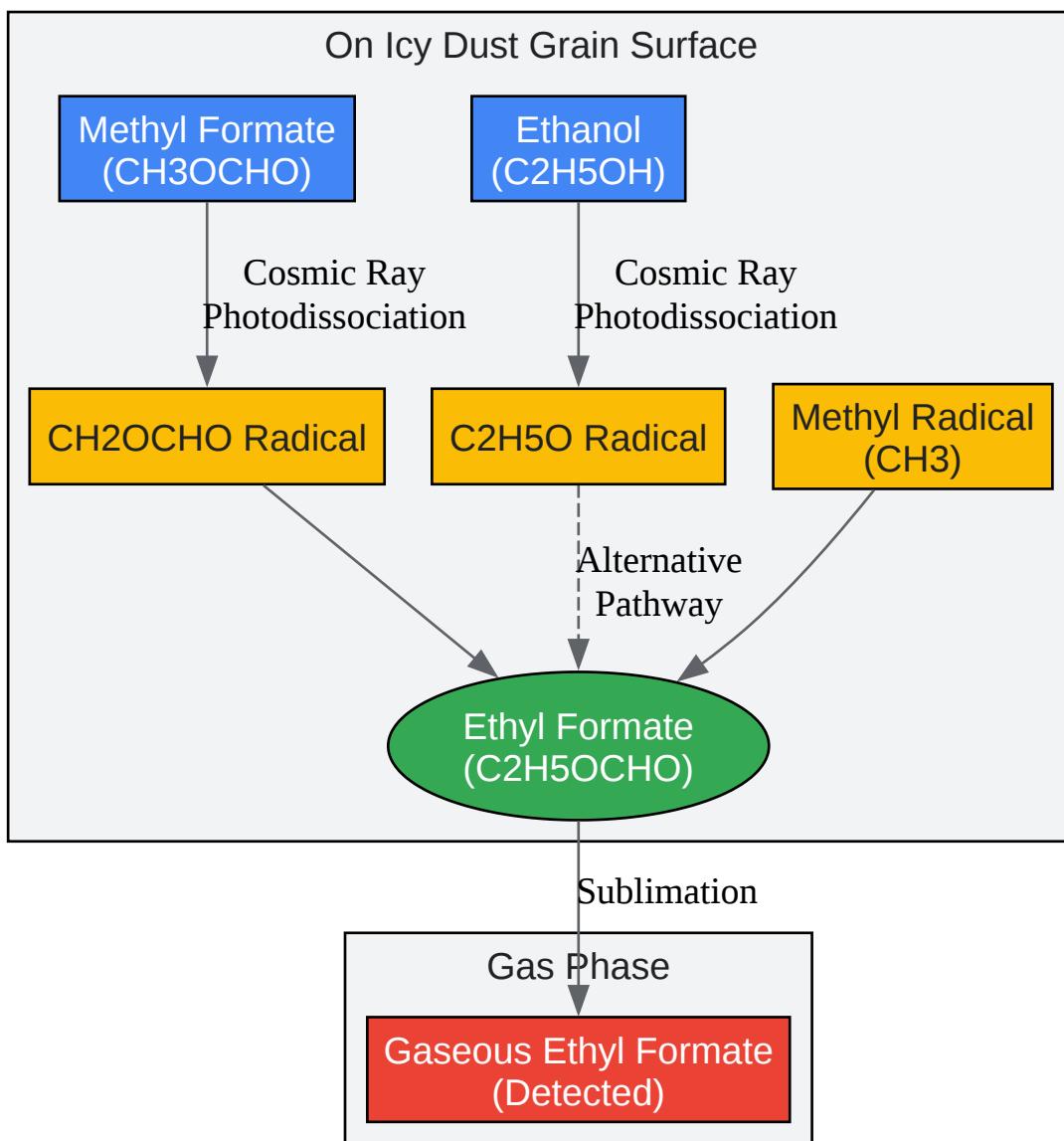
- Analysis Method: The spectral data was analyzed under the Local Thermodynamical Equilibrium (LTE) approximation.[3][5] This model assumes a uniform excitation temperature for the molecules within the observed region.
- Modeling: A key aspect of the methodology was the simultaneous modeling of the emission from all known molecules.[3][5] This comprehensive approach allowed the team to create a synthetic spectrum, which, when subtracted from the observed data, helped to reveal the weaker spectral lines of less abundant, more complex molecules like ethyl formate.
- Identification: The identification of ethyl formate was confirmed by matching its spectral features at predicted frequencies.[3][5] The intensities of these lines were found to be consistent with a single, unique rotation temperature, strengthening the identification.[3][5] Out of 711 predicted transitions for the anti-conformer of ethyl formate, 46 were identified as being relatively free of contamination from other molecular lines and were used for the final analysis.[3]

The workflow for the detection and analysis is visualized in the diagram below.

Experimental Workflow for Ethyl Formate Detection

[Click to download full resolution via product page](#)

Caption: Workflow from observation to final confirmation of ethyl formate.


Proposed Formation Pathways

The abundance of ethyl formate in Sgr B2(N) cannot be explained by gas-phase chemistry alone. Chemical modeling suggests that it is primarily formed on the surfaces of interstellar dust grains.[1][3][5] The leading hypothesis involves the addition of radicals to precursor molecules that are frozen onto these icy grain mantles.

The two primary proposed formation routes are:

- From Methyl Formate: A methyl radical (CH_3) is added to functional-group radicals derived from the photodissociation of methyl formate (CH_3OCHO).[1][3][5]
- From Ethanol: An alternative, though potentially less significant, pathway may involve ethanol ($\text{C}_2\text{H}_5\text{OH}$) as a precursor.[1][3][5]

These grain-surface reactions are followed by the sublimation of the newly formed ethyl formate into the gas phase, where it is detected by radio telescopes. The diagram below illustrates these proposed chemical pathways.

Proposed Grain-Surface Formation of Ethyl Formate

[Click to download full resolution via product page](#)

Caption: Key formation pathways for ethyl formate on interstellar dust grains.

Conclusion and Implications

The confirmed presence of ethyl formate in Sagittarius B2(N) is a significant milestone in astrochemistry. It demonstrates that the chemical processes in star-forming regions are capable of synthesizing relatively large and complex esters.^{[1][3]} The derived abundance and its ratio to related molecules like methyl formate provide crucial constraints for chemical models

that aim to simulate the evolution of molecular complexity from simple atoms to prebiotic species.^{[3][5]} This discovery reinforces the hypothesis that the necessary ingredients for life may be seeded in planetary systems during their formation, originating from the rich chemical reservoirs of their parent molecular clouds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Increased complexity in interstellar chemistry: detection and chemical modeling of ethyl formate and n-propyl cyanide in Sagittarius B2(N) | Astronomy & Astrophysics (A&A) [aanda.org]
- 2. Sagittarius B2 - Wikipedia [en.wikipedia.org]
- 3. Increased complexity in interstellar chemistry: detection and chemical modeling of ethyl formate and n-propyl cyanide in Sagittarius B2(N) | Astronomy & Astrophysics (A&A) [aanda.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Discovery and Analysis of Ethyl Formate in Sagittarius B2(N)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146916#discovery-of-ethylene-formate-in-sagittarius-b2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com